

# The Pharmacokinetics and Pharmacodynamics of Baxdrostat: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Bafrekalant |           |  |  |  |
| Cat. No.:            | B12775456   | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Baxdrostat (formerly CIN-107) is a novel, potent, and highly selective oral inhibitor of aldosterone synthase (encoded by the CYP11B2 gene).[1][2][3] It represents a promising therapeutic agent for conditions driven by excess aldosterone, most notably treatment-resistant and uncontrolled hypertension.[4][5] By directly targeting the final enzyme in the aldosterone synthesis pathway, baxdrostat effectively reduces aldosterone levels without significantly impacting cortisol production, a key limitation of earlier, less selective inhibitors. This document provides an in-depth technical guide to the pharmacokinetics (PK) and pharmacodynamics (PD) of baxdrostat, summarizing key clinical trial data, experimental methodologies, and its underlying mechanism of action.

## **Mechanism of Action**

Baxdrostat exerts its therapeutic effect by inhibiting aldosterone synthase (CYP11B2), the enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal zona glomerulosa. This direct inhibition leads to a reduction in circulating aldosterone. A critical feature of baxdrostat is its high selectivity for CYP11B2 over CYP11B1 (11β-hydroxylase), the enzyme responsible for the final step in cortisol synthesis. Preclinical and early clinical studies have demonstrated a selectivity of over 100-fold, which minimizes the risk of adrenal insufficiency and other cortisol-related adverse effects.





Click to download full resolution via product page

Baxdrostat inhibits aldosterone synthase (CYP11B2) in the RAAS pathway.

# **Pharmacokinetics**

Baxdrostat is characterized by rapid oral absorption and a half-life that supports once-daily dosing. Pharmacokinetic parameters have been primarily defined through Phase 1 studies in healthy volunteers.

#### **Absorption and Distribution**

Following oral administration, baxdrostat is rapidly absorbed, with peak plasma concentrations (Cmax) typically observed within 2 to 4 hours. Plasma levels of the drug increase proportionally with ascending doses.

#### **Metabolism and Excretion**

A Phase 1 study in participants with varying degrees of renal function evaluated the pharmacokinetics of a single 10-mg dose of baxdrostat. The results indicated that renal impairment had no significant impact on the systemic exposure or clearance of baxdrostat. Plasma concentration-time curves were similar across all groups, from normal renal function to kidney failure. Approximately 12% of the drug was excreted in the urine in both the control group and the group with moderate to severe renal impairment, suggesting that dose adjustments for patients with kidney disease are likely unnecessary based on pharmacokinetic differences.



# **Drug-Drug Interactions**

Given the high comorbidity of diabetes and hypertension, the potential for interaction with metformin has been studied. An in-vitro study indicated that baxdrostat inhibits the MATE1 and MATE2-K renal transporters, for which metformin is a substrate. However, a subsequent clinical study in healthy volunteers demonstrated that co-administration of baxdrostat did not significantly alter the plasma or urine pharmacokinetics of metformin, suggesting that dose adjustments are unlikely to be required when these drugs are used concomitantly.

Table 1: Summary of Baxdrostat Pharmacokinetic Parameters in Healthy Volunteers

| Parameter                         | Value                                                   | Source |
|-----------------------------------|---------------------------------------------------------|--------|
| Time to Peak Concentration (Tmax) | 2 - 4 hours                                             |        |
| Mean Half-life (t½)               | ~26 - 31 hours                                          |        |
| Dose Proportionality              | Plasma levels increase proportionally with dose         |        |
| Effect of Renal Impairment        | No significant impact on systemic exposure or clearance |        |

| Urinary Excretion (unchanged) | ~12% in normal to severely impaired renal function | |

# **Pharmacodynamics**

The pharmacodynamic effects of baxdrostat are characterized by a dose-dependent reduction in plasma aldosterone, a corresponding increase in plasma renin activity, and a subsequent reduction in blood pressure, all without a meaningful impact on cortisol levels.

## **Hormonal Effects**

Clinical trials have consistently shown that baxdrostat leads to a dose-dependent reduction in plasma and urine aldosterone levels. In a Phase 1 multiple ascending dose study, doses of 1.5 mg and higher reduced plasma aldosterone by approximately 51% to 73% by day 10. Crucially, these studies also confirmed that baxdrostat has no meaningful impact on plasma cortisol



levels, demonstrating its selective blockade of aldosterone synthase. An increase in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol was only observed at a dose of ≥90 mg, far exceeding the clinically effective doses.

#### **Blood Pressure Effects**

The primary therapeutic effect of baxdrostat is the lowering of systolic and diastolic blood pressure. This has been evaluated in several key clinical trials.

Table 2: Pharmacodynamic Effects of Baxdrostat on Aldosterone and Cortisol

| Dose                             | Change in Plasma<br>Aldosterone    | Change in Plasma<br>Cortisol | Source |
|----------------------------------|------------------------------------|------------------------------|--------|
| ≥ 1.5 mg (Healthy<br>Volunteers) | ▼ 51% to 73% reduction (sustained) | No meaningful<br>impact      |        |

| 0.5 mg, 1 mg, 2 mg (Resistant HTN) | Dose-dependent reduction | No effect | |

Table 3: Summary of Blood Pressure Reduction in Key Phase 2 & 3 Clinical Trials



| Trial                | Population                              | Dose         | Placebo-<br>Corrected<br>Change in<br>Systolic BP<br>(SBP) | Source |
|----------------------|-----------------------------------------|--------------|------------------------------------------------------------|--------|
| BrigHTN<br>(Phase 2) | Treatment-<br>Resistant<br>Hypertension | 1 mg         | -8.1 mmHg                                                  |        |
|                      |                                         | 2 mg         | -11.0 mmHg                                                 |        |
| HALO (Phase 2)       | Uncontrolled<br>Hypertension            | 0.5, 1, 2 mg | Not statistically significant*                             |        |
| BaxHTN (Phase 3)     | Uncontrolled or<br>Resistant HTN        | 1 mg         | -8.7 mmHg                                                  |        |
|                      |                                         | 2 mg         | -9.8 mmHg                                                  |        |

Note: The HALO trial results were confounded by a large placebo effect and low adherence at some study sites. A post hoc analysis of adherent patients showed a significant placebo-corrected SBP decline of 7.9 mm Hg with the 2 mg dose.

# **Key Clinical Trial Methodologies**

The clinical development of baxdrostat has involved rigorous, placebo-controlled trials to establish its efficacy and safety.

# Phase 2 BrigHTN Trial (NCT04519658)

- Design: A multicenter, randomized, double-blind, placebo-controlled, dose-ranging trial.
- Population: Patients with treatment-resistant hypertension, defined as having a blood pressure of 130/80 mm Hg or higher while on stable doses of at least three antihypertensive agents, including a diuretic.
- Intervention: Patients were randomized to receive baxdrostat (0.5 mg, 1 mg, or 2 mg) or a matching placebo once daily for 12 weeks.



- Primary Endpoint: The change in systolic blood pressure from baseline to week 12 for each baxdrostat group compared with the placebo group.
- Workflow:



Click to download full resolution via product page

Simplified workflow for the Phase 2 BrigHTN clinical trial.

# Phase 3 BaxHTN Program (e.g., NCT06034743)

- Design: A multinational, randomized, double-blind, placebo-controlled Phase 3 program including the BaxHTN, BaxAsia, and Bax24 trials.
- Population: Patients aged ≥18 years with uncontrolled hypertension (on ≥2 antihypertensive drugs) or resistant hypertension (on ≥3 antihypertensive drugs, including a diuretic), with a mean seated SBP of ≥140 mmHg to <170 mmHg at screening.</li>
- Intervention: Following a placebo run-in period, eligible participants were randomized (1:1:1)
  to receive baxdrostat 1 mg, baxdrostat 2 mg, or placebo once daily for 12 weeks, in addition
  to their background therapy.
- Primary Endpoint: Change in mean seated office systolic blood pressure from baseline to Week 12 (for BaxHTN and BaxAsia) or ambulatory 24-hour average SBP (for Bax24).



# **Safety and Tolerability**

Across clinical trials, baxdrostat has demonstrated a favorable safety and tolerability profile. Most treatment-emergent adverse events have been mild in severity. No instances of adrenocortical insufficiency have been reported in key trials. As expected from its mechanism of action, baxdrostat can cause mild, dose-dependent increases in serum potassium. In the BrigHTN trial, baxdrostat-related increases in potassium to ≥6.0 mmol/L occurred in two patients but did not recur after withdrawal and reinitiation of the drug. In the Phase 3 BaxHTN trial, potassium levels >6.0 mmol/L were reported in 2.3% of patients on 1 mg and 3.0% on 2 mg, compared to 0.4% with placebo.



Click to download full resolution via product page

Logical relationship of Baxdrostat's mechanism to its therapeutic effect.

### Conclusion



Baxdrostat is a highly selective aldosterone synthase inhibitor with a pharmacokinetic profile that supports convenient once-daily dosing. Its pharmacodynamic effects are well-characterized, demonstrating a dose-dependent reduction in aldosterone and blood pressure without adversely affecting cortisol levels. Phase 2 and Phase 3 clinical trials have established its efficacy in patients with treatment-resistant and uncontrolled hypertension. With a generally favorable safety profile, baxdrostat represents a significant advancement and a promising new therapeutic option for managing hypertension, particularly in patient populations with aldosterone-driven disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. mdpi.com [mdpi.com]
- 2. cardiometabolichealth.org [cardiometabolichealth.org]
- 3. drughunter.com [drughunter.com]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aldosterone synthase inhibitor "Baxdrostat" for resistant hypertension: A clinical approach or futuristic idea? PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Baxdrostat: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12775456#pharmacokinetics-and-pharmacodynamics-of-baxdrostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com